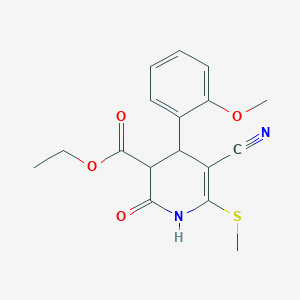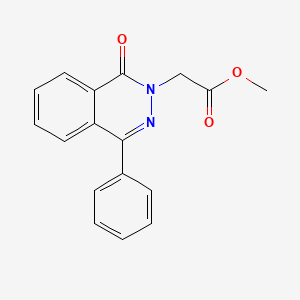![molecular formula C13H10N4 B11669413 N-[(E)-naphthalen-1-ylmethylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B11669413.png)
N-[(E)-naphthalen-1-ylmethylidene]-4H-1,2,4-triazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(E)-naphthalen-1-ylmethylidene]-4H-1,2,4-triazol-4-amine is an organic compound that features a naphthalene ring linked to a 1,2,4-triazole ring via a methylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-naphthalen-1-ylmethylidene]-4H-1,2,4-triazol-4-amine typically involves the condensation of naphthaldehyde with 4-amino-1,2,4-triazole. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst or acidic conditions to proceed efficiently. The reaction can be summarized as follows:
Naphthaldehyde+4-amino-1,2,4-triazole→this compound
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent control of reaction parameters like temperature, pressure, and pH.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(E)-naphthalen-1-ylmethylidene]-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the naphthalene ring or the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions may involve reagents like sodium azide (NaN₃).
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or azide-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Wirkmechanismus
The mechanism by which N-[(E)-naphthalen-1-ylmethylidene]-4H-1,2,4-triazol-4-amine exerts its effects depends on its application. In biological systems, it may interact with enzymes or receptors, disrupting normal cellular processes. The triazole ring is known to inhibit cytochrome P450 enzymes, which can lead to antifungal activity by disrupting ergosterol synthesis in fungal cell membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthylmethylidene derivatives: Compounds with similar structures but different substituents on the naphthalene or triazole rings.
Triazole derivatives: Compounds containing the 1,2,4-triazole ring but linked to different aromatic systems.
Uniqueness
N-[(E)-naphthalen-1-ylmethylidene]-4H-1,2,4-triazol-4-amine is unique due to its specific combination of a naphthalene ring and a triazole ring, which imparts distinct electronic and steric properties. This uniqueness can lead to specific interactions in biological systems and unique reactivity in chemical synthesis.
Eigenschaften
Molekularformel |
C13H10N4 |
|---|---|
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
(E)-1-naphthalen-1-yl-N-(1,2,4-triazol-4-yl)methanimine |
InChI |
InChI=1S/C13H10N4/c1-2-7-13-11(4-1)5-3-6-12(13)8-16-17-9-14-15-10-17/h1-10H/b16-8+ |
InChI-Schlüssel |
QYIONCSOLVIVGC-LZYBPNLTSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=N/N3C=NN=C3 |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2C=NN3C=NN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11669335.png)
![(2E)-2-{[(3,4-dimethylphenyl)amino]methylidene}-1-benzothiophen-3(2H)-one](/img/structure/B11669336.png)
![5-(4-chlorophenyl)-N-[2-(methylsulfanyl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11669349.png)
![4-(5-{(Z)-[6-(ethoxycarbonyl)-7-methyl-3-oxo-5-(thiophen-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B11669356.png)
![ethyl (2Z)-5-(2-methoxyphenyl)-7-methyl-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11669362.png)


![5-Bromo-2-hydroxy-N'-[(3Z)-2-oxo-1-pentyl-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide](/img/structure/B11669392.png)

![5-[4-(benzyloxy)-3-ethoxyphenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11669401.png)
![3-(4-ethylphenyl)-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11669418.png)
![(2E)-3-[4-(hexyloxy)-3-methoxyphenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B11669421.png)
![3-chloro-N-[3-(1-hydroxyethyl)phenyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11669424.png)
![5-(4-bromophenyl)-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11669427.png)
